5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride molecular weight and properties
5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride molecular weight and properties
An In-Depth Technical Guide to 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-(2-chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride, a heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, known for their diverse biological activities.[1][2] This document details the physicochemical properties, a proposed synthetic pathway with mechanistic rationale, predictive spectroscopic analysis, and potential applications of this specific aminopyrazole building block. It is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, which imparts a unique set of physicochemical properties that are highly valuable in drug design.[1][2] Pyrazoles can function as bioisosteres for other aromatic rings like benzene or phenol, often leading to improved potency, better solubility, and more favorable metabolic profiles.[1] The global pharmaceutical market features numerous FDA-approved drugs containing a pyrazole core, treating a wide array of conditions from inflammation to cancer.[1]
The subject of this guide, 5-(2-chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride, combines three key structural motifs:
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The Aminopyrazole Core: The 3-amino group provides a crucial hydrogen bond donor and a nucleophilic site for further chemical modification, making it an ideal starting point for building more complex molecules.
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The 2-Chlorophenyl Substituent: The presence of a chlorine atom on the phenyl ring can significantly influence the molecule's pharmacokinetic properties, including lipophilicity and metabolic stability. Halogen bonding can also play a role in ligand-receptor interactions. Chlorine-containing molecules represent a substantial portion of approved pharmaceuticals.[3]
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The Hydrochloride Salt: Formulation as a hydrochloride salt generally enhances the compound's stability and aqueous solubility, which is advantageous for handling, storage, and biological testing.
This compound is not typically an active pharmaceutical ingredient itself but rather a critical intermediate or building block for the synthesis of high-value lead compounds in drug discovery programs.[4] Its structure is particularly relevant for developing inhibitors of protein kinases, a class of enzymes frequently targeted in oncology and inflammatory diseases.
Physicochemical and Structural Properties
The fundamental characteristics of 5-(2-chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride are summarized below. Understanding these properties is essential for its effective use in a laboratory setting.
Chemical Structure
The structure consists of a pyrazole ring substituted with an amino group at position 3 and a 2-chlorophenyl group at position 5. The hydrochloride salt is formed at one of the basic nitrogen atoms.
Caption: Chemical structure of 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride.
Quantitative Data
| Property | Value | Source |
| IUPAC Name | 5-(2-chlorophenyl)-1H-pyrazol-3-amine hydrochloride | - |
| CAS Number | 1031791-02-2 | [5] |
| Molecular Formula | C₉H₉Cl₂N₃ | [5] |
| Molecular Weight | 230.1 g/mol | [5] |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Practically insoluble in water (0.076 g/L at 25°C, calculated for free base) | [6] |
| Storage | Store in a refrigerator, under inert gas, and protected from light. | [7] |
Synthesis and Mechanistic Rationale
The synthesis of 3-amino-5-substituted pyrazoles is a well-established process in organic chemistry. A robust and common method involves the cyclocondensation reaction between a β-ketonitrile and hydrazine. This approach is favored for its reliability and the ready availability of starting materials.
Proposed Synthetic Pathway
The synthesis can be logically approached in three stages: (1) formation of the β-ketonitrile precursor from a commercially available ketone, (2) cyclization with hydrazine to form the aminopyrazole core, and (3) conversion to the hydrochloride salt for improved stability and handling.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
Step 1 & 2: Synthesis of 3-(2-chlorophenyl)-3-oxopropanenitrile (β-Ketonitrile)
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To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 2'-chloroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0-5 °C.
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Allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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The resulting intermediate ester is then treated directly with an aqueous solution of ammonium hydroxide (excess) and stirred vigorously for 4-6 hours to facilitate ammonolysis and subsequent dehydration to the nitrile.
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The reaction mixture is acidified with dilute HCl, and the precipitated solid is filtered, washed with water, and dried to yield the crude β-ketonitrile.
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Causality: The Claisen condensation creates a β-ketoester. Using diethyl oxalate followed by ammonolysis is an effective route to the required β-ketonitrile functional group, which is perfectly primed for cyclization.
Step 3: Synthesis of 5-(2-chlorophenyl)-2H-pyrazol-3-ylamine (Free Base)
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Dissolve the crude 3-(2-chlorophenyl)-3-oxopropanenitrile (1.0 eq) in a suitable solvent like ethanol or acetic acid.
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Add hydrazine hydrate (1.2-1.5 eq) to the solution.
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Reflux the mixture for 4-8 hours. Monitor the reaction completion using TLC.
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Upon completion, cool the reaction mixture and pour it into ice water.
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The resulting precipitate is filtered, washed with water, and dried. Recrystallization from a solvent like ethanol/water may be performed for purification.
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Causality: Hydrazine acts as a dinucleophile. It first attacks the ketone carbonyl, followed by an intramolecular attack on the nitrile carbon, leading to cyclization and dehydration to form the aromatic pyrazole ring.
Step 4: Formation of the Hydrochloride Salt
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Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
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Slowly add a solution of hydrochloric acid in ether or isopropanol (1.1 eq) with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
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Causality: Converting the free base to its hydrochloride salt improves its shelf-life, crystallinity, and often its solubility in polar solvents, which is beneficial for subsequent reactions or biological screening.
Predictive Spectroscopic Characterization
While a published experimental spectrum for this specific hydrochloride was not identified, its key spectroscopic features can be reliably predicted based on its chemical structure and data from analogous pyrazole derivatives.[8][9] This predictive analysis is invaluable for confirming the identity of the synthesized compound.
| Technique | Expected Features |
| ¹H NMR | ~10-12 ppm: Broad singlet, corresponding to the two NH protons of the pyrazole ring (may exchange with D₂O). ~7.2-7.6 ppm: Multiplet, corresponding to the 4 aromatic protons of the 2-chlorophenyl ring. ~6.0-6.5 ppm: Singlet, corresponding to the C4-H proton of the pyrazole ring. ~4.5-5.5 ppm: Broad singlet, corresponding to the -NH₂ protons (may exchange with D₂O). The hydrochloride proton may also appear as a very broad signal. |
| ¹³C NMR | ~155-160 ppm: C3 carbon (attached to the amino group). ~140-145 ppm: C5 carbon (attached to the chlorophenyl ring). ~125-135 ppm: Signals for the 6 carbons of the chlorophenyl ring (the carbon bearing the Cl will be distinct). ~90-95 ppm: C4 carbon of the pyrazole ring. |
| IR (cm⁻¹) | 3200-3400: N-H stretching vibrations (from NH₂ and ring NH). ~3000-3100: Aromatic C-H stretching. ~1620-1650: N-H bending (scissoring) vibration. ~1500-1600: C=N and C=C stretching vibrations from the aromatic rings. ~750-780: Strong C-Cl stretching vibration. |
Applications in Research and Drug Development
5-(2-chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride serves as a high-potential building block for creating diverse libraries of compounds for biological screening. Its utility stems from the reactive amino group, which can be readily derivatized.
Caption: Role as a versatile building block in drug discovery pipelines.
Key Research Areas:
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Kinase Inhibitors: The aminopyrazole scaffold is a well-known "hinge-binding" motif present in many approved kinase inhibitors. The amino group can form critical hydrogen bonds with the kinase hinge region, while the chlorophenyl group can be directed into a hydrophobic pocket.
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Antimicrobial Agents: Pyrazole derivatives have been investigated for their antibacterial and antifungal properties.[8]
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Agrochemicals: Similar structures are used in the development of pesticides and herbicides, highlighting the broad utility of this chemical class.[10]
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CNS-Active Agents: The pyrazole core is found in compounds being explored for antipsychotic and other neurological applications.[1]
Safety, Handling, and Storage
As a laboratory chemical, proper safety protocols must be followed when handling 5-(2-chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride. The following information is synthesized from available Safety Data Sheets (SDS).[7][11][12][13]
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][13]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[13]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[12]
-
-
Handling and Storage:
-
First Aid Measures:
-
If on Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][13]
-
If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[11][12]
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If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
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Conclusion
5-(2-chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride is a valuable and versatile chemical intermediate. Its well-defined structure, combining a reactive amino group with a metabolically relevant chlorophenyl moiety, makes it an attractive starting point for the synthesis of novel compounds in medicinal chemistry and other fields. This guide has provided a detailed overview of its properties, a logical synthetic approach, and its potential applications, offering a solid foundation for researchers aiming to leverage this powerful building block in their scientific endeavors.
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